tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate
Overview
Description
Tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate is a useful research compound. Its molecular formula is C9H16N2O3 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of tert-butyl hydrazinecarboxylates have been reported, with a focus on their potential as Mcl-1 antagonists. These compounds were synthesized through refluxing tert-butyl carbazate with aldehydes in ethanol, yielding products in appreciable amounts. Spectral data analysis confirmed their structures, and theoretical calculations aligned well with experimental data. Molecular docking suggested moderate potency against the Mcl-1 enzyme, indicating potential biological applications (Bhat et al., 2019).
Chemical Transformations and Applications
- Research on fluoroalkyl-substituted pyrazole-4-carboxylic acids involved acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides. This process, which involved reactions with alkyl hydrazines, underscores the versatility of tert-butyl hydrazinecarboxylates in synthesizing isomeric pyrazoles, highlighting their significance in developing novel compounds on a multigram scale (Iminov et al., 2015).
Methodological Advances
- A scalable synthesis of 1-bicyclo[1.1.1]pentylamine via hydrohydrazination reaction demonstrated the utility of tert-butyl hydrazinecarboxylates in synthesizing complex amines. This method represents a significant improvement in terms of scalability, yield, safety, and cost over previous syntheses, showcasing the application of these compounds in advanced synthetic methodologies (Bunker et al., 2011).
Metal-Free Synthesis
- The metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources demonstrates the environmental advantages of using tert-butyl hydrazinecarboxylates. This synthesis pathway is notable for its efficiency, offering a green alternative for preparing quinoxaline-3-carbonyl compounds (Xie et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(oxolan-3-ylideneamino)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-10-7-4-5-13-6-7/h4-6H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEJVMJLMPXMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.